RIPA-56

Beschreibung

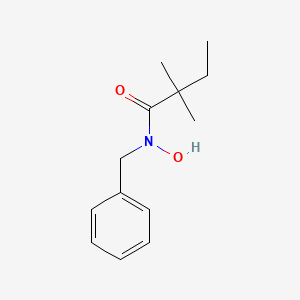

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-benzyl-N-hydroxy-2,2-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-4-13(2,3)12(15)14(16)10-11-8-6-5-7-9-11/h5-9,16H,4,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVYVHIKSFXVDBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)N(CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Function of RIPA-56 in Inflammatory Models: An In-depth Technical Guide

This technical guide provides a comprehensive overview of RIPA-56, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). It is intended for researchers, scientists, and drug development professionals investigating inflammatory processes and the therapeutic potential of targeting necroptosis. This document details the mechanism of action, quantitative efficacy, and experimental use of RIPA-56 in various inflammatory models.

Introduction to RIPA-56 and its Target, RIPK1

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases.[1][2][3] A key signaling pathway implicated in inflammation is necroptosis, a form of programmed cell death that, unlike apoptosis, results in the release of cellular contents and a subsequent inflammatory response.[4] Receptor-Interacting Protein Kinase 1 (RIPK1) is a crucial upstream regulator of this pathway.[1][5][6] RIPA-56 has emerged as a highly potent, selective, and metabolically stable inhibitor of RIPK1, making it a valuable tool for studying the role of necroptosis in inflammation and a promising therapeutic candidate.[7][8][9]

Mechanism of Action

RIPA-56 is classified as a type III kinase inhibitor.[9][10] Unlike type I inhibitors that bind to the active conformation of a kinase, RIPA-56 binds to and stabilizes an inactive conformation of RIPK1.[10][11][12] This allosteric inhibition prevents the kinase from adopting its active state, thereby blocking the downstream signaling cascade that leads to necroptosis.[10]

Quantitative Efficacy and Selectivity

RIPA-56 demonstrates high potency against RIPK1 with an IC50 in the nanomolar range.[8][10][13][14] Importantly, it shows high selectivity, with no significant inhibition of the related kinase RIPK3 at high concentrations.[10][13]

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC50 (RIPK1 Kinase Activity) | 13 nM | In vitro kinase assay | [8][10][11][14] |

| EC50 (Necroptosis Protection) | 27 nM | Murine L929 cells (TNFα/z-VAD-FMK induced) | [8][12][14] |

| Selectivity (RIPK3 Kinase Activity) | No inhibition | Up to 10 µM concentration | [10][13] |

Pharmacokinetic Profile

In vivo studies in mice have shown that RIPA-56 possesses favorable pharmacokinetic properties, including good stability and bioavailability, particularly through intraperitoneal injection.[8][14]

| Parameter | Value | Species | Administration Route | Reference |

| Half-life (t1/2) | 3.1 hours | Mouse | N/A | [8][14] |

| Oral Bioavailability (P.O.) | 22% | Mouse | Oral | [8][14] |

| Bioavailability (I.P.) | 100% | Mouse | Intraperitoneal | [8][14] |

Role in Inflammatory Signaling Pathways

RIPA-56's primary role is the inhibition of necroptosis, a lytic form of cell death that releases damage-associated molecular patterns (DAMPs) and triggers inflammation.[1][4] This process is initiated by stimuli such as Tumor Necrosis Factor-alpha (TNF-α).[11][12] Upon TNF-α binding to its receptor (TNFR1), a signaling complex (Complex I) is formed, which can lead to the activation of the pro-survival NF-κB pathway.[11][12] Alternatively, under conditions where apoptosis is inhibited, RIPK1 can dissociate from Complex I to form a secondary complex (the necrosome) with RIPK3 and Mixed Lineage Kinase Domain-like protein (MLKL), leading to necroptosis.[1][2][4] RIPA-56 prevents the kinase activity of RIPK1, which is essential for the formation and activation of the necrosome.[13]

References

- 1. The diverse role of RIP kinases in necroptosis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. The diverse role of RIP kinases in necroptosis and inflammation : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 4. blog.abclonal.com [blog.abclonal.com]

- 5. RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a Highly Potent, Selective, and Metabolically Stable Inhibitor of Receptor-Interacting Protein 1 (RIP1) for the Treatment of Systemic Inflammatory Response Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. RIPA-56 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. immune-system-research.com [immune-system-research.com]

- 11. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]

- 13. RIPA-56 | Cell Signaling Technology [cellsignal.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

RIPA-56: A Technical Guide to a Potent and Selective RIPK1 Inhibitor for Necroptosis Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of RIPA-56, a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). This document details its mechanism of action within the cellular necroptosis pathways, presents key quantitative data, outlines experimental protocols for its use, and provides visual representations of critical concepts to facilitate understanding and application in a research and drug development context.

Introduction to Necroptosis and the Role of RIPK1

Necroptosis is a form of regulated necrosis, or programmed cell death, that is implicated in a variety of physiological and pathological processes, including inflammation, host defense against pathogens, and the pathogenesis of diseases such as systemic inflammatory response syndrome (SIRS), neurodegenerative diseases, and ischemic injury.[1][2] Unlike apoptosis, necroptosis is a caspase-independent cell death pathway. The central signaling axis of necroptosis involves the sequential activation of RIPK1, RIPK3, and the mixed lineage kinase domain-like protein (MLKL).[3]

Upon stimulation by ligands such as tumor necrosis factor-alpha (TNFα), RIPK1 is recruited to the TNF receptor 1 (TNFR1) signaling complex (Complex I).[3] In this complex, RIPK1 can initiate pro-survival signaling through NF-κB activation. However, under conditions where caspase-8 is inhibited or absent, RIPK1 can dissociate from Complex I to form a cytosolic complex known as the necrosome, which includes RIPK3.[3][4] The formation of the necrosome leads to the phosphorylation and activation of RIPK1 and RIPK3. Activated RIPK3 then phosphorylates MLKL, triggering its oligomerization and translocation to the plasma membrane.[3] This ultimately leads to membrane permeabilization and lytic cell death.[3] Given its critical role as an upstream regulator, RIPK1 has emerged as a key therapeutic target for diseases driven by excessive necroptosis.

RIPA-56: A Selective and Potent RIPK1 Inhibitor

RIPA-56 is a novel, potent, selective, and metabolically stable small molecule inhibitor of RIPK1 kinase activity.[1][2][5][6] It was identified through a high-throughput phenotypic screen and subsequent medicinal chemistry optimization.[2][7]

Mechanism of Action

RIPA-56 functions as a type III kinase inhibitor, binding to an allosteric site on RIPK1 and locking the kinase in an inactive conformation.[8] This mode of inhibition confers high selectivity for RIPK1. Biochemical studies have demonstrated that RIPA-56 potently inhibits the kinase activity of RIPK1 with a half-maximal inhibitory concentration (IC50) of 13 nM.[2][5][7][9] Importantly, it shows no inhibitory activity against the downstream kinase RIPK3, even at concentrations as high as 10 µM.[5][6][7][9] By inhibiting RIPK1 kinase activity, RIPA-56 effectively blocks the formation and activation of the necrosome, thereby preventing the downstream events of necroptosis, including RIPK3 and MLKL phosphorylation and subsequent cell death.

Quantitative Data and Comparative Analysis

The potency and selectivity of RIPA-56 make it a valuable tool for studying necroptosis and a promising candidate for therapeutic development. The following table summarizes key quantitative data for RIPA-56 and provides a comparison with other commonly used RIPK1 inhibitors.

| Compound | IC50 (RIPK1 Kinase Activity) | EC50 (Cell-based Necroptosis Assay) | RIPK3 Inhibition | In Vivo Half-life (mice) | References |

| RIPA-56 | 13 nM | 27 nM (L929 cells) | No inhibition at 10 µM | 3.1 hours | [2][5][7][8] |

| Necrostatin-1 (Nec-1) | ~180-490 nM | ~250-500 nM (various cell lines) | No | Not widely reported | [3][4] |

| 7-Cl-O-Nec-1 (Nec-1s) | ~100-200 nM | ~100 nM (various cell lines) | No | Not widely reported | [3] |

| GSK'772 | ~0.6 nM | ~3.1 nM (U937 cells) | No | Not reported | [10] |

| PK68 | 90 nM | Not reported | No inhibition | Not reported | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of RIPA-56 to study necroptosis.

Induction of Necroptosis in L929 Cells

Murine fibrosarcoma L929 cells are a well-established model for studying TNF-induced necroptosis.

Materials:

-

L929 cells

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

Recombinant murine TNF-α (e.g., 10-30 ng/mL)

-

Pan-caspase inhibitor (e.g., z-VAD-FMK at 20 µM)

-

RIPA-56 (dissolved in DMSO)

-

Cell viability assay reagent (e.g., CellTiter-Glo®)

-

96-well cell culture plates

Protocol:

-

Seed L929 cells in a 96-well plate at a density of 3,000 cells per well and incubate overnight.

-

Pre-treat the cells with varying concentrations of RIPA-56 (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 1-2 hours.

-

Induce necroptosis by adding a combination of TNF-α (20 ng/mL) and z-VAD-FMK (20 µM).

-

Incubate the cells for 6-24 hours.

-

Measure cell viability using a luminescent or fluorescent-based assay according to the manufacturer's instructions.

Western Blot Analysis of Necroptosis Signaling

This protocol allows for the detection of key phosphorylated proteins in the necroptosis pathway.

Materials:

-

L929 or other relevant cells

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-RIPK1, anti-phospho-MLKL (Ser345 - mouse), anti-MLKL, anti-GAPDH or β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Culture and treat cells with TNF-α, z-VAD-FMK, and RIPA-56 as described in section 3.1.

-

Lyse the cells at desired time points and quantify protein concentration.

-

Separate 20-40 µg of protein per lane by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

Immunoprecipitation for Necrosome Formation

This method is used to detect the interaction between RIPK1 and RIPK3, a hallmark of necrosome assembly.

Materials:

-

Treated cells

-

Immunoprecipitation lysis buffer (non-denaturing)

-

Anti-RIPK1 or anti-RIPK3 antibody for immunoprecipitation

-

Protein A/G magnetic beads or agarose

-

Western blot reagents as described in section 3.2.

Protocol:

-

Lyse treated cells with a non-denaturing lysis buffer.

-

Pre-clear the lysate with protein A/G beads.

-

Incubate the lysate with the immunoprecipitating antibody (e.g., anti-RIPK3) overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer.

-

Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by western blotting using antibodies against the interaction partners (e.g., anti-RIPK1).

Visualizing Key Concepts

The following diagrams, generated using the DOT language for Graphviz, illustrate the necroptosis signaling pathway, a typical experimental workflow, and the logical progression of RIPA-56's development.

Figure 1: The necroptosis signaling pathway and the inhibitory action of RIPA-56.

Figure 2: A typical experimental workflow for studying the effect of RIPA-56 on necroptosis.

Figure 3: Logical relationship of RIPA-56's discovery and validation process.

Conclusion

RIPA-56 represents a significant advancement in the field of necroptosis research. Its high potency, selectivity, and favorable metabolic stability make it an invaluable tool for dissecting the molecular mechanisms of RIPK1-mediated cell death. For drug development professionals, RIPA-56 serves as a promising lead compound for the development of therapeutics targeting a range of inflammatory and degenerative diseases. This guide provides the foundational knowledge and practical protocols to effectively utilize RIPA-56 in a laboratory setting and to understand its potential clinical applications.

References

- 1. bioradiations.com [bioradiations.com]

- 2. Discovery of a Highly Potent, Selective, and Metabolically Stable Inhibitor of Receptor-Interacting Protein 1 (RIP1) for the Treatment of Systemic Inflammatory Response Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. astorscientific.us [astorscientific.us]

- 5. Studying cell death | Abcam [abcam.com]

- 6. RIPA-56 | Cell Signaling Technology [cellsignal.com]

- 7. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. immune-system-research.com [immune-system-research.com]

- 9. Seeing is believing: a breakthrough to visualize necrosomes in the tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. frontiersin.org [frontiersin.org]

Methodological & Application

Application Notes and Protocols for RIPA-56 In Vitro Necroptosis Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis is a form of regulated necrosis, or programmed cell death, that is implicated in the pathogenesis of a variety of human diseases, including inflammatory conditions, neurodegenerative disorders, and cancer.[1][2][3] Unlike apoptosis, necroptosis is a caspase-independent cell death pathway.[2] The core of the necroptosis signaling cascade involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase.[1][4] Upon activation, MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and cell death.[1][5]

RIPA-56 is a highly potent, selective, and metabolically stable inhibitor of RIPK1 kinase activity.[6][7][8][9] It has been identified as a valuable tool for studying the role of RIPK1-mediated necroptosis in various disease models.[10][11][12] RIPA-56 exerts its inhibitory effect by binding to an allosteric pocket of RIPK1, thereby preventing its autophosphorylation and subsequent activation of the downstream necroptotic pathway.[1] This application note provides a detailed protocol for an in vitro assay to evaluate the efficacy of RIPA-56 in inhibiting necroptosis in cultured cells.

Mechanism of Action of RIPA-56 in Necroptosis

RIPA-56 is a Type III kinase inhibitor that specifically targets RIPK1.[13] In the canonical TNF-α induced necroptosis pathway, the binding of TNF-α to its receptor (TNFR1) leads to the formation of Complex I, which can initiate pro-survival signaling.[11] Under conditions where apoptosis is inhibited (e.g., by a pan-caspase inhibitor like z-VAD-FMK), a transition to a cytosolic complex known as the necrosome occurs.[4][14] The necrosome is a signaling platform composed of RIPK1 and RIPK3, which interact via their RIP homotypic interaction motifs (RHIMs).[1] Within the necrosome, RIPK1 and RIPK3 undergo autophosphorylation and cross-phosphorylation, leading to their activation.[10] Activated RIPK3 then phosphorylates MLKL, the terminal effector of the necroptosis pathway.[14] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane permeabilization and cell lysis.[5] RIPA-56 inhibits the kinase activity of RIPK1, thereby preventing the initial phosphorylation events within the necrosome and blocking the entire downstream signaling cascade that leads to necroptosis.[6][10]

Quantitative Data Summary

The following table summarizes the reported potency of RIPA-56 in various in vitro necroptosis models.

| Cell Line | Necroptosis Inducer(s) | Assay Type | Parameter | RIPA-56 Potency | Reference(s) |

| HT-29 (Human) | TNFα, SMAC mimetic, z-VAD-FMK | Cell Viability | EC50 | 28 nM | [1][15] |

| L929 (Murine) | TNFα, z-VAD-FMK | Cell Viability | EC50 | 27 nM | [1][8][15] |

| J774A.1 (Murine) | LPS, z-VAD-FMK | Cell Viability | IC50 | 13 nM | [6][7][8] |

Experimental Protocols

Materials and Reagents

-

Cell Lines:

-

HT-29 (human colorectal adenocarcinoma)

-

L929 (murine fibrosarcoma)

-

-

Reagents:

-

RIPA-56 (selective RIPK1 inhibitor)

-

Human TNF-α (Tumor Necrosis Factor-alpha)

-

Murine TNF-α

-

SMAC mimetic (e.g., Birinapant, SM-164)

-

z-VAD-FMK (pan-caspase inhibitor)

-

DMSO (Dimethyl sulfoxide), cell culture grade

-

Cell culture medium (e.g., DMEM, McCoy's 5A)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

-

Equipment:

-

Humidified incubator (37°C, 5% CO2)

-

Laminar flow hood

-

96-well opaque-walled cell culture plates

-

Multichannel pipette

-

Luminometer

-

Detailed Methodology

1. Cell Culture and Seeding

-

Culture HT-29 or L929 cells in their recommended growth medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days to maintain logarithmic growth.

-

On the day of the experiment, harvest the cells using trypsin-EDTA and perform a cell count.

-

Seed the cells in a 96-well opaque-walled plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow the cells to adhere.

2. Compound Preparation and Treatment

-

Prepare a 10 mM stock solution of RIPA-56 in DMSO.

-

Prepare serial dilutions of RIPA-56 in cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).

-

Prepare the necroptosis induction cocktail:

-

For HT-29 cells: A combination of human TNF-α (final concentration 20 ng/mL), a SMAC mimetic (final concentration 100-250 nM), and z-VAD-FMK (final concentration 20 µM).[1][4]

-

For L929 cells: A combination of murine TNF-α (final concentration 10-20 ng/mL) and z-VAD-FMK (final concentration 20 µM).[1][2][7]

-

-

Pre-treat the cells by adding the desired concentrations of RIPA-56 to the appropriate wells. Include a vehicle control (DMSO) for the wells that will receive the necroptosis inducers without the inhibitor.

-

Incubate the plate for 1-2 hours.

-

Add the necroptosis induction cocktail to the wells (except for the untreated control wells).

-

The final volume in each well should be 200 µL.

-

Incubate the plate for the desired time period (e.g., 6-24 hours). The optimal incubation time should be determined empirically for each cell line and induction cocktail.

3. Cell Viability Assay (CellTiter-Glo®)

-

After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[11]

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add 100 µL of the prepared CellTiter-Glo® reagent to each well of the 96-well plate.[16]

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[11][16]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11][16]

-

Measure the luminescence using a luminometer.

4. Data Analysis

-

Subtract the average background luminescence (from wells with medium only) from all experimental readings.

-

Normalize the data to the untreated control wells (representing 100% viability) and the necroptosis-induced wells without inhibitor (representing 0% protection).

-

Plot the percentage of cell viability against the log concentration of RIPA-56.

-

Calculate the EC50 value of RIPA-56 using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

Visualizations

Caption: Necroptosis signaling pathway and the inhibitory action of RIPA-56.

Caption: Experimental workflow for the RIPA-56 in vitro necroptosis assay.

References

- 1. Cell death assays [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Key necroptotic proteins are required for Smac mimetic-mediated sensitization of cholangiocarcinoma cells to TNF-α and chemotherapeutic gemcitabine-induced necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bioradiations.com [bioradiations.com]

- 6. experts.umn.edu [experts.umn.edu]

- 7. mdpi.com [mdpi.com]

- 8. Apoptosis and necrosis quantification [bio-protocol.org]

- 9. Akt Regulates TNFα Synthesis Downstream of RIP1 Kinase Activation during Necroptosis | PLOS One [journals.plos.org]

- 10. Induction and Detection of Necroptotic Cell Death in Mammalian Cell Culture | Springer Nature Experiments [experiments.springernature.com]

- 11. OUH - Protocols [ous-research.no]

- 12. pubs.acs.org [pubs.acs.org]

- 13. zVAD-induced necroptosis in L929 cells depends on autocrine production of TNFα mediated by the PKC–MAPKs–AP-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scribd.com [scribd.com]

- 16. promega.com [promega.com]

Application Notes and Protocols for RIPA-56 in Cell Culture

Introduction

RIPA-56 is a highly potent, selective, and metabolically stable inhibitor of Receptor-Interacting Protein 1 (RIP1) kinase.[1][2][3] It plays a crucial role in modulating the necroptosis signaling pathway, a form of programmed cell death. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on determining the optimal cell culture concentration of RIPA-56 for various experimental needs.

Mechanism of Action and Signaling Pathway

RIPA-56 functions as a selective inhibitor of RIP1 kinase, a key mediator of necroptosis induced by tumor necrosis factor-alpha (TNFα).[4][5] In the TNFα signaling pathway, the binding of TNFα to its receptor (TNFR1) can trigger the formation of different protein complexes. While one pathway leads to cell survival via NF-κB activation, another can induce apoptosis or necroptosis.[4][5] In situations where apoptosis is inhibited, RIP1 kinase activation leads to the phosphorylation of RIP3 and subsequently MLKL, culminating in plasma membrane rupture and necroptotic cell death. RIPA-56 specifically inhibits the kinase activity of RIP1, thereby blocking this necroptotic cascade.[6]

Caption: RIPA-56 inhibits TNFα-induced necroptosis by blocking RIP1 kinase phosphorylation.

Quantitative Data Summary

The following table summarizes the key quantitative data for RIPA-56 activity based on published studies. These values serve as a critical reference for designing experiments to determine the optimal concentration for specific cell lines and experimental conditions.

| Parameter | Value | Cell Line | Comments | Reference |

| IC50 | 13 nM | - | Inhibition of RIP1 kinase activity in a biochemical assay. | [1][2][4][5][6] |

| EC50 | 27 nM | Murine L929 cells | Protection from TNFα/z-VAD-FMK (TZ)-induced necrosis. | [1][4][5] |

| RIP3 Inhibition | No inhibition | - | Tested at a concentration of 10 µM. | [2][6] |

Experimental Protocols

The optimal concentration of RIPA-56 is highly dependent on the cell type, the method used to induce necroptosis, and the specific experimental question. The following protocols provide a framework for determining the optimal concentration for your research needs.

Experimental Workflow for Determining Optimal Concentration

The following diagram outlines a general workflow for determining the optimal concentration of RIPA-56.

Caption: A stepwise workflow for optimizing RIPA-56 concentration in cell culture.

Protocol 1: Determining the Effective Concentration of RIPA-56 for Necroptosis Inhibition

This protocol is designed to identify the concentration of RIPA-56 that effectively protects cells from induced necroptosis. A cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, is recommended.

Materials:

-

Target cells (e.g., HT-29, L929)

-

Complete cell culture medium

-

96-well cell culture plates

-

RIPA-56 stock solution (e.g., 20 mM in DMSO)[2]

-

Necroptosis-inducing agents (e.g., TNFα, Smac mimetics, z-VAD-FMK)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or equivalent

-

Luminometer

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at a density of approximately 3,000 cells per well and culture overnight at 37°C.[1]

-

Preparation of RIPA-56 Dilutions: Prepare a serial dilution of RIPA-56 in complete culture medium. A suggested starting range is 1 nM to 10 µM. Remember to include a vehicle control (DMSO) at the same final concentration as the highest RIPA-56 concentration.

-

Treatment:

-

Incubation: Incubate the plates for an appropriate duration (e.g., 6 hours for L929 cells, 24 hours for HT-29 cells).[1]

-

Cell Viability Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luminescence readings to the vehicle control.

-

Plot the cell viability against the logarithm of the RIPA-56 concentration.

-

Determine the EC50 value, which represents the concentration at which 50% of the protective effect is observed. The optimal concentration for necroptosis inhibition will typically be at or above the EC50.

-

Protocol 2: Assessing Potential Cytotoxicity of RIPA-56 via Apoptosis Assay

It is important to ensure that the effective concentration of RIPA-56 for necroptosis inhibition is not cytotoxic to the cells through other mechanisms, such as apoptosis. This protocol uses Annexin V and Propidium Iodide (PI) staining to assess apoptosis.

Materials:

-

Target cells

-

6-well plates or T25 flasks

-

Complete cell culture medium

-

RIPA-56 stock solution

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates or T25 flasks and allow them to adhere overnight.

-

Treat the cells with a range of RIPA-56 concentrations, including concentrations higher than the determined EC50 for necroptosis inhibition. Include an untreated control and a vehicle control.

-

Incubate for the same duration as in the necroptosis inhibition experiment.

-

-

Cell Harvesting:

-

Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.

-

Wash the collected cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).[7]

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.[8]

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer within one hour.[8]

-

Healthy cells will be negative for both Annexin V and PI.

-

Early apoptotic cells will be Annexin V positive and PI negative.

-

Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant (healthy, early apoptotic, late apoptotic/necrotic).

-

The optimal concentration of RIPA-56 should not significantly increase the percentage of apoptotic cells compared to the untreated and vehicle controls.

-

Conclusion

The optimal cell culture concentration of RIPA-56 is a critical parameter that requires empirical determination for each specific cell line and experimental setup. By utilizing the provided protocols and referencing the known IC50 and EC50 values, researchers can effectively identify a concentration that provides maximal inhibition of necroptosis without inducing off-target cytotoxicity. This will ensure the generation of reliable and reproducible data in studies investigating the role of RIP1 kinase in various biological processes and disease models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. RIPA-56 | Cell Signaling Technology [cellsignal.com]

- 3. Discovery of a Highly Potent, Selective, and Metabolically Stable Inhibitor of Receptor-Interacting Protein 1 (RIP1) for the Treatment of Systemic Inflammatory Response Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]

- 6. immune-system-research.com [immune-system-research.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apoptosis Protocols | USF Health [health.usf.edu]

Application Notes and Protocols for Utilizing RIPA-56 in Mouse Models of Systemic Inflammatory Response Syndrome (SIRS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Systemic Inflammatory Response Syndrome (SIRS) is a life-threatening condition characterized by a dysregulated host response to infection or non-infectious insults, leading to widespread inflammation and potential organ failure. Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator in the signaling pathways that drive inflammation and cell death in SIRS. RIPA-56 is a potent and selective inhibitor of RIPK1 kinase activity, offering a promising therapeutic strategy to mitigate the excessive inflammatory cascade associated with SIRS.[1][2][3] These application notes provide detailed protocols for inducing SIRS in mouse models and guidance on the application of RIPA-56 for preclinical research.

Mechanism of Action of RIPA-56

RIPA-56 is a highly potent, selective, and metabolically stable inhibitor of RIPK1 with an IC50 of 13 nM.[3] It functions by binding to the kinase domain of RIPK1, preventing its autophosphorylation and subsequent activation.[3] This inhibition blocks the downstream signaling pathways that lead to the production of pro-inflammatory cytokines and necroptotic cell death.[1][2] In the context of SIRS, RIPA-56 can attenuate the cytokine storm and reduce multi-organ damage.[4]

RIPK1 Signaling Pathway in SIRS

In SIRS, pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs) trigger signaling cascades that activate RIPK1. This activation leads to the downstream activation of NF-κB and MAPK pathways, resulting in the transcription and release of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[1][2] RIPK1 also plays a crucial role in mediating programmed cell death, particularly necroptosis, which contributes to tissue damage in SIRS.

Experimental Protocols for Mouse Models of SIRS

Two of the most widely used and clinically relevant mouse models of SIRS are the Lipopolysaccharide (LPS)-induced endotoxemia model and the Cecal Ligation and Puncture (CLP) model.

Lipopolysaccharide (LPS)-Induced SIRS Model

This model mimics the systemic inflammation triggered by bacterial endotoxins.

Materials:

-

Lipopolysaccharide (LPS) from E. coli (e.g., serotype 0111:B4)

-

Sterile, pyrogen-free saline

-

C57BL/6 mice (8-12 weeks old)

-

RIPA-56

-

Vehicle for RIPA-56 (e.g., 5% DMSO, 40% PEG300, 5% Tween-80, 50% saline)

-

Syringes and needles (27-30G)

Protocol:

-

Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.

-

RIPA-56 Preparation: Dissolve RIPA-56 in the vehicle to the desired stock concentration. Further dilute with sterile saline for injection.

-

RIPA-56 Administration: Administer RIPA-56 or vehicle to the mice via intraperitoneal (i.p.) injection. A typical dose for a RIPK1 inhibitor in a SIRS model might range from 1 to 10 mg/kg. The timing of administration can be prophylactic (e.g., 30-60 minutes before LPS) or therapeutic (e.g., 1-2 hours after LPS).

-

LPS Preparation: Reconstitute LPS in sterile, pyrogen-free saline to the desired concentration. A dose of 5-15 mg/kg is often used to induce a robust inflammatory response.[5]

-

LPS Challenge: Inject the LPS solution i.p. into the mice.

-

Monitoring: Monitor the mice for clinical signs of SIRS, including lethargy, piloerection, and hypothermia. Rectal temperature can be measured at regular intervals.

-

Sample Collection: At predetermined time points (e.g., 2, 6, 12, 24 hours post-LPS), collect blood via cardiac puncture or retro-orbital bleeding for cytokine analysis and organ damage markers. Tissues (e.g., liver, kidney, lung) can also be harvested for histological analysis.

Cecal Ligation and Puncture (CLP) Model

The CLP model is considered the gold standard for sepsis research as it closely mimics the pathophysiology of human septic peritonitis.

Materials:

-

C57BL/6 mice (8-12 weeks old)

-

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

-

Surgical instruments (scissors, forceps, needle holder)

-

Suture material (e.g., 3-0 silk)

-

Needles (e.g., 21G or 23G)

-

Wound clips or sutures for skin closure

-

Pre-warmed sterile saline for fluid resuscitation

-

RIPA-56 and vehicle

-

Analgesics (e.g., buprenorphine)

Protocol:

-

Anesthesia and Surgical Preparation: Anesthetize the mouse and shave the abdomen. Disinfect the surgical area with an appropriate antiseptic.

-

Laparotomy: Make a 1-2 cm midline incision through the skin and peritoneum to expose the abdominal cavity.

-

Cecal Ligation: Exteriorize the cecum and ligate it with a 3-0 silk suture at a desired distance from the distal end (e.g., 5-10 mm). The severity of sepsis can be modulated by the length of the ligated cecum.

-

Puncture: Puncture the ligated cecum once or twice with a 21G or 23G needle. A small amount of fecal matter should be extruded to ensure patency.

-

Closure: Return the cecum to the abdominal cavity. Close the peritoneum and skin in separate layers.

-

Fluid Resuscitation: Immediately after surgery, administer 1 ml of pre-warmed sterile saline subcutaneously to provide fluid resuscitation.

-

RIPA-56 Administration: RIPA-56 or vehicle can be administered i.p. either before or after the CLP procedure. For a therapeutic approach, administration at the time of fluid resuscitation or shortly after is common.

-

Post-operative Care: Administer analgesics as per institutional guidelines. Monitor the mice closely for signs of sepsis.

-

Sample Collection: Collect blood and tissues at specified time points (e.g., 6, 12, 24, 48 hours post-CLP) for analysis.

Data Presentation: Quantitative Analysis

The following tables provide a template for presenting quantitative data from studies using RIPA-56 in mouse models of SIRS. Representative data for control and SIRS groups are included based on existing literature. The "SIRS + RIPA-56" column indicates where data from RIPA-56-treated animals would be presented. Note: Specific quantitative data for the efficacy of RIPA-56 in LPS or CLP-induced SIRS models is not widely available in the public domain and would need to be generated experimentally.

Table 1: Effect of RIPA-56 on Serum Cytokine Levels in LPS-Induced SIRS

| Cytokine | Control | SIRS (LPS) | SIRS + RIPA-56 |

| TNF-α (pg/mL) | < 20 | 1500 - 3000 | Expected Decrease |

| IL-6 (pg/mL) | < 15 | 5000 - 10000 | Expected Decrease |

| IL-1β (pg/mL) | < 10 | 500 - 1000 | Expected Decrease |

| KC (murine IL-8) (pg/mL) | < 50 | 2000 - 4000 | Expected Decrease |

Data are typically presented as mean ± SEM. Statistical significance would be determined by appropriate tests (e.g., ANOVA).

Table 2: Effect of RIPA-56 on Markers of Organ Damage in CLP-Induced SIRS

| Marker | Control | SIRS (CLP) | SIRS + RIPA-56 |

| Liver Damage | |||

| Alanine Aminotransferase (ALT) (U/L) | 20 - 40 | 150 - 300 | Expected Decrease |

| Aspartate Aminotransferase (AST) (U/L) | 50 - 100 | 300 - 600 | Expected Decrease |

| Kidney Damage | |||

| Blood Urea Nitrogen (BUN) (mg/dL) | 20 - 30 | 80 - 150 | Expected Decrease |

| Creatinine (mg/dL) | 0.2 - 0.4 | 1.0 - 2.0 | Expected Decrease |

Data are typically presented as mean ± SEM. Statistical significance would be determined by appropriate tests (e.g., ANOVA).

Conclusion

RIPA-56 presents a targeted therapeutic approach for mitigating the hyperinflammation characteristic of SIRS by inhibiting RIPK1 kinase activity. The provided protocols for LPS- and CLP-induced SIRS in mice offer robust and clinically relevant models to evaluate the in vivo efficacy of RIPA-56. The systematic collection and analysis of quantitative data on inflammatory cytokines and markers of organ damage are crucial for determining the therapeutic potential of RIPA-56 and other RIPK1 inhibitors in the treatment of SIRS and sepsis.

References

- 1. Frontiers | RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond [frontiersin.org]

- 2. RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Lipopolysaccharide-induced lethality and cytokine production in aged mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for RIPA-56 Administration in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the in vivo administration of RIPA-56, a potent and selective inhibitor of Receptor-Interacting Protein 1 (RIP1) kinase. The following sections summarize its key characteristics, provide protocols for common administration routes, and illustrate its mechanism of action within the RIPK1 signaling pathway.

Quantitative Data Summary

RIPA-56 has been demonstrated to be a highly effective RIPK1 inhibitor both in vitro and in vivo. The following tables provide a summary of its potency and pharmacokinetic properties in mice.

Table 1: In Vitro Potency of RIPA-56

| Parameter | Value | Cell Line | Reference |

| IC50 (RIP1 Kinase) | 13 nM | - | [1] |

| EC50 (Necroptosis) | 27 nM | L929 | [1] |

Table 2: Pharmacokinetic Profile of RIPA-56 in Mice

| Parameter | Administration Route | Value | Animal Model | Reference |

| Half-life (t1/2) | Intraperitoneal (i.p.) | 3.1 hours | C57BL/6 | [1] |

| Bioavailability | Oral (p.o.) | 22% | C57BL/6 | [1] |

| Bioavailability | Intraperitoneal (i.p.) | 100% | C57BL/6 | [1] |

Experimental Protocols

The following are detailed protocols for the administration of RIPA-56 in common in vivo models. It is recommended to optimize these protocols for specific experimental needs.

Protocol 1: Intraperitoneal (i.p.) Administration for Systemic Inflammatory Response Syndrome (SIRS) Model

This protocol is adapted from studies investigating the efficacy of RIPA-56 in a TNFα-induced SIRS mouse model[2].

Objective: To evaluate the protective effects of RIPA-56 against TNFα-induced mortality and multi-organ damage.

Materials:

-

RIPA-56

-

Vehicle solution: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline

-

TNFα (murine)

-

Sterile saline

-

8-10 week old C57BL/6 mice

-

Syringes and needles (27-30 gauge)

Procedure:

-

Preparation of RIPA-56 Formulation:

-

Dissolve RIPA-56 in 100% DMSO to create a stock solution.

-

On the day of the experiment, dilute the stock solution with PEG300, Tween 80, and saline to achieve the final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

-

The final concentration of RIPA-56 should be prepared to deliver the desired dose in a volume of 10 mL/kg body weight. A typical effective dose is 10 mg/kg.

-

-

Animal Dosing:

-

Acclimatize mice for at least one week before the experiment.

-

Administer the prepared RIPA-56 formulation or vehicle control via intraperitoneal injection at a volume of 10 mL/kg.

-

One hour after the RIPA-56 or vehicle administration, induce SIRS by intravenous (i.v.) injection of murine TNFα at a dose of 20 mg/kg.

-

-

Monitoring and Endpoint Analysis:

-

Monitor the survival of the mice over a 24-hour period.

-

For mechanistic studies, tissues can be collected at earlier time points for histological analysis or measurement of inflammatory markers.

-

Protocol 2: Oral Administration in Mouse Chow for Chronic Studies

This protocol provides a general guideline for the formulation of RIPA-56 in mouse chow for long-term studies, as has been described for diabetic mouse models.

Objective: To assess the long-term efficacy of orally administered RIPA-56.

Materials:

-

RIPA-56

-

Standard mouse chow pellets

-

Solvent for RIPA-56 (e.g., DMSO, ethanol)

-

Micro-spray or other suitable coating equipment

Procedure:

-

Preparation of RIPA-56 Infused Chow:

-

Calculate the total amount of RIPA-56 required based on the desired daily dose and the average daily food consumption of the mice. A typical dose might range from 10 to 50 mg/kg/day.

-

Dissolve the calculated amount of RIPA-56 in a minimal amount of a suitable solvent.

-

Evenly coat the standard mouse chow pellets with the RIPA-56 solution using a micro-spray or by tumbling the pellets in the solution.

-

Allow the solvent to fully evaporate in a fume hood.

-

Prepare a control chow using the same procedure with the vehicle alone.

-

-

Animal Feeding and Monitoring:

-

Provide the RIPA-56-infused chow or control chow to the mice as their sole food source.

-

Monitor food consumption and body weight regularly to ensure adequate drug intake and to assess for any adverse effects.

-

The duration of the study will depend on the specific experimental aims.

-

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the RIPK1 signaling pathway and a general experimental workflow for in vivo studies with RIPA-56.

Caption: RIPK1 signaling pathway and the inhibitory action of RIPA-56.

References

Application Notes: Preparation and Use of RIPA-56 Stock Solution in DMSO

Introduction

RIPA-56 is a highly potent, selective, and metabolically stable inhibitor of Receptor-Interacting Protein 1 (RIP1) kinase, with an IC50 value of 13 nM.[1][2][3] It plays a critical role in the study of necroptosis, a form of programmed necrotic cell death. By inhibiting the kinase activity of RIPK1, RIPA-56 effectively blocks the necroptotic signaling pathway, which is implicated in various pathological conditions.[2][4][5] Consequently, RIPA-56 is a valuable tool for researchers in drug development and life sciences, particularly for investigating systemic inflammatory response syndrome (SIRS), neurodegenerative diseases, and ischemia-reperfusion injury.[1][4]

These notes provide a detailed protocol for the preparation of a concentrated stock solution of RIPA-56 using dimethyl sulfoxide (DMSO), its subsequent storage, and dilution for use in typical cell-based assays.

Quantitative Data Summary

The following table summarizes the key physicochemical and biological properties of RIPA-56.

| Property | Value | Citations |

| Molecular Weight | 221.3 g/mol | [1][6] |

| Molecular Formula | C₁₃H₁₉NO₂ | [1] |

| CAS Number | 1956370-21-0 | [1][6][7] |

| Purity | >98% | [1] |

| IC50 (RIPK1 Kinase) | 13 nM | [1][2][3][7] |

| Solubility in DMSO | ≥ 44 mg/mL (198.82 mM) to 100 mM | [1][6][8] |

| Storage (Lyophilized) | -20°C for up to 3 years | [8][9][10] |

| Storage (In DMSO) | -80°C for up to 1-2 years; -20°C for up to 1-3 months | [1][7][8][9] |

Experimental Protocols

Protocol 1: Preparation of a 20 mM RIPA-56 Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution, which is a common starting point for most in vitro experiments.

Materials:

-

RIPA-56 lyophilized powder

-

Anhydrous or high-purity dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Pipettors and sterile tips

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Equilibration: Before opening, allow the vial of lyophilized RIPA-56 powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect compound stability.

-

Weighing: Carefully weigh the desired amount of RIPA-56 powder. For example, to prepare 1 mL of a 20 mM stock solution, you would need 4.426 mg.

-

Calculation: Mass (mg) = Desired Volume (L) × Desired Concentration (mol/L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

-

Example: 0.001 L × 0.020 mol/L × 221.3 g/mol × 1000 mg/g = 4.426 mg

-

-

Dissolution: Add the appropriate volume of DMSO to the powder. For a 20 mM stock from 5 mg of powder, you would add 1.13 mL of DMSO.[1]

-

Mixing: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. If precipitation or phase separation is observed, gentle heating or brief sonication can be used to aid dissolution.[7]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. This is crucial to avoid multiple freeze-thaw cycles, which can lead to degradation of the compound.[1]

-

Long-Term Storage: Store the aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for shorter-term storage (up to 3 months).[1][8]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for experimental use.

Procedure:

-

Thawing: Thaw a single aliquot of the RIPA-56 DMSO stock solution at room temperature.

-

Intermediate Dilution (Optional but Recommended): To prevent the compound from precipitating out of solution when introduced to an aqueous environment, perform an intermediate dilution in DMSO or the final culture medium.

-

Final Dilution: Add the stock or intermediate solution to the final volume of cell culture medium to achieve the desired working concentration. Mix gently by pipetting or inverting the tube.

-

DMSO Concentration Control: Ensure the final concentration of DMSO in the cell culture medium is low, typically less than 0.5%, to avoid solvent-induced cytotoxicity.[10] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Visualizations

Signaling Pathway: RIPA-56 Inhibition of Necroptosis

The diagram below illustrates the TNFα-induced necroptosis pathway and the specific point of inhibition by RIPA-56. Upon TNFα stimulation, Complex I forms, leading to NF-κB activation and cell survival. In the absence of key Complex I components, a switch to Complex IIb (the necrosome) occurs, where RIPK1 kinase activity leads to the phosphorylation of RIPK3 and MLKL, ultimately causing membrane rupture and necroptosis. RIPA-56 directly inhibits the kinase activity of RIPK1, preventing these downstream events.

Caption: RIPA-56 mechanism of action in the necroptosis pathway.

Experimental Workflow: Stock Solution Preparation

This workflow diagram outlines the logical steps for preparing a RIPA-56 stock solution, from weighing the compound to final storage.

Caption: Workflow for preparing RIPA-56 stock solution in DMSO.

References

- 1. RIPA-56 | Cell Signaling Technology [cellsignal.com]

- 2. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]

- 3. immune-system-research.com [immune-system-research.com]

- 4. Discovery of a Highly Potent, Selective, and Metabolically Stable Inhibitor of Receptor-Interacting Protein 1 (RIP1) for the Treatment of Systemic Inflammatory Response Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. file.medchemexpress.eu [file.medchemexpress.eu]

- 10. medchemexpress.cn [medchemexpress.cn]

Application Notes and Protocols: RIPA-56 Dosage for Intraperitoneal Injection in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the intraperitoneal (IP) administration of RIPA-56 in mice, a potent and selective inhibitor of Receptor-Interacting Protein 1 (RIP1) kinase. The protocols and data presented are intended to facilitate preclinical research into the therapeutic potential of RIPA-56 in relevant mouse models of inflammatory diseases.

Data Presentation: RIPA-56 Dosage and Administration

The following table summarizes the quantitative data for the intraperitoneal injection of RIPA-56 in mice based on published preclinical studies.

| Parameter | Details | Reference |

| Drug | RIPA-56 | [1] |

| Target | Receptor-Interacting Protein 1 (RIP1) Kinase | [1][2] |

| Animal Model | C57BL/6 mice (6-8 weeks, 20-25 g) | [3] |

| Induction Agent | Mouse Tumor Necrosis Factor α (mTNFα) | [3] |

| Administration Route | Intraperitoneal (IP) Injection | [3] |

| Single Dose Regimen | 6 mg/kg body weight, administered once 17 minutes before mTNFα injection. | [3] |

| Multiple Dose Regimen | 0.1, 1, or 3 mg/kg body weight, administered 17 minutes before mTNFα injection and then every 12 hours. | [3] |

| Stock Solution | 20 mM stock prepared by reconstituting 5 mg of RIPA-56 powder in 1.13 ml of DMSO. | [4] |

| Bioavailability (IP) | 100% | [3] |

Experimental Protocols

Preparation of RIPA-56 for Injection

Materials:

-

RIPA-56 lyophilized powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4

-

Sterile, pyrogen-free microcentrifuge tubes

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Reconstitution of RIPA-56 Stock Solution: To prepare a 20 mM stock solution, reconstitute 5 mg of lyophilized RIPA-56 powder in 1.13 ml of DMSO.[4] Mix thoroughly by vortexing until the powder is completely dissolved. Store the stock solution at -20°C in aliquots to avoid multiple freeze-thaw cycles.[4]

-

Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the RIPA-56 stock solution. Dilute the stock solution to the desired final concentration using sterile saline or PBS. The final concentration of DMSO in the injected solution should be minimized to avoid toxicity (typically <5% v/v). For example, to prepare a 1 mg/ml working solution for a 3 mg/kg dose in a 20g mouse (requiring 0.06 mg in 60 µl), dilute the 20 mM stock appropriately. Note: The final volume for injection should be calculated based on the weight of the individual mouse and the desired dose.

Intraperitoneal Injection Protocol for Mice

This protocol is a general guideline and should be performed in accordance with institutional animal care and use committee (IACUC) regulations.

Materials:

-

Prepared RIPA-56 working solution

-

Sterile syringes (1 ml)

-

70% ethanol or other appropriate skin disinfectant

-

Animal scale

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Animal Preparation:

-

Weigh the mouse accurately to calculate the precise injection volume.

-

Properly restrain the mouse to ensure the safety of both the animal and the researcher. The scruffing method is commonly used.[6]

-

-

Injection Site Identification:

-

Position the mouse in dorsal recumbency (on its back) with its head tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.[7]

-

The injection should be administered in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[6][7]

-

-

Injection Procedure:

-

Disinfect the injection site with a 70% ethanol swab.[6]

-

Insert the sterile needle, with the bevel facing up, at a 30-45 degree angle to the abdominal wall.[5]

-

Gently aspirate by pulling back the plunger to ensure that the needle has not entered a blood vessel or internal organ. If blood or any fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle and syringe.[6]

-

If there is no aspirate, slowly and steadily inject the calculated volume of the RIPA-56 solution into the peritoneal cavity.

-

Withdraw the needle smoothly.

-

-

Post-Injection Monitoring:

-

Return the mouse to its cage and monitor for any signs of distress, such as bleeding at the injection site, lethargy, or abnormal posture.

-

Provide appropriate post-procedural care as required by the experimental protocol and institutional guidelines.

-

Visualizations

Experimental Workflow for Intraperitoneal Injection of RIPA-56 in Mice

Caption: Workflow for RIPA-56 administration in mice.

RIPA-56 Inhibition of the RIP1 Kinase Signaling Pathway

References

- 1. Discovery of a Highly Potent, Selective, and Metabolically Stable Inhibitor of Receptor-Interacting Protein 1 (RIP1) for the Treatment of Systemic Inflammatory Response Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. immune-system-research.com [immune-system-research.com]

- 3. ltk.uzh.ch [ltk.uzh.ch]

- 4. mdpi.com [mdpi.com]

- 5. uac.arizona.edu [uac.arizona.edu]

- 6. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]

- 7. research.vt.edu [research.vt.edu]

Application Notes and Protocols: Detecting the Effect of RIPA-56 on MLKL Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and experimentally verifying the inhibitory effect of RIPA-56 on the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL), a key event in the necroptosis cell death pathway.

Introduction to RIPA-56 and Necroptosis

Necroptosis is a form of regulated necrotic cell death that is implicated in the pathophysiology of a wide range of diseases, including inflammatory conditions, neurodegenerative disorders, and cancer. A central signaling cascade in necroptosis involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and their downstream effector, MLKL.[1][2][3] Phosphorylation of MLKL by RIPK3 is a critical step, triggering a conformational change that leads to MLKL oligomerization, translocation to the plasma membrane, and ultimately, cell death.[1][2][3]

RIPA-56 is a potent and selective inhibitor of RIPK1 kinase activity.[4][5] By targeting RIPK1, RIPA-56 effectively blocks the downstream signaling events that lead to necroptosis, including the phosphorylation of MLKL. These application notes provide detailed protocols to investigate and quantify this inhibitory effect in a laboratory setting.

Data Presentation

The inhibitory effect of RIPA-56 on necroptosis has been quantified in various cell lines. The following table summarizes the reported half-maximal effective concentration (EC50) values of RIPA-56 in protecting cells from necroptotic stimuli. This inhibition of cell death is a direct consequence of the inhibition of the RIPK1-RIPK3-MLKL signaling axis.

| Cell Line | Necroptotic Stimulus | RIPA-56 EC50 (nM) | Reference |

| HT-29 (Human colon adenocarcinoma) | TNF-α, SMAC mimetic, z-VAD-FMK | 28 | [4][5] |

| L929 (Murine fibrosarcoma) | TNF-α, SMAC mimetic, z-VAD-FMK | 27 | [4][5] |

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of RIPA-56 and the experimental approach to verify its effect on MLKL phosphorylation, the following diagrams are provided.

Experimental Protocols

Protocol 1: Induction of Necroptosis and Inhibition by RIPA-56 in Cell Culture

This protocol describes the induction of necroptosis in a suitable cell line (e.g., HT-29 or L929) and the application of RIPA-56 to inhibit this process.

Materials:

-

HT-29 or L929 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

RIPA-56 (dissolved in DMSO)

-

Tumor Necrosis Factor-alpha (TNF-α)

-

SMAC mimetic (e.g., birinapant)

-

Pan-caspase inhibitor (e.g., z-VAD-FMK)

-

Phosphate Buffered Saline (PBS)

-

6-well cell culture plates

Procedure:

-

Cell Seeding: Seed HT-29 or L929 cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

-

RIPA-56 Pre-treatment: The following day, pre-treat the cells with varying concentrations of RIPA-56 (e.g., 10, 30, 100, 300 nM) or a vehicle control (DMSO) for 1-2 hours.

-

Necroptosis Induction: Induce necroptosis by adding a cocktail of TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM) to the cell culture medium.

-

Incubation: Incubate the cells for a predetermined time course (e.g., 4-6 hours) to allow for the induction of necroptosis and subsequent MLKL phosphorylation.

-

Cell Lysis: Following incubation, proceed immediately to cell lysis for Western blot analysis as described in Protocol 2.

Protocol 2: Western Blotting for the Detection of Phosphorylated MLKL (p-MLKL)

This protocol outlines the steps for detecting the levels of phosphorylated MLKL, total MLKL, and a loading control (e.g., β-actin) by Western blotting.

Materials:

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-MLKL (Ser358 for human, Ser345 for mouse)

-

Rabbit or mouse anti-total MLKL

-

Mouse anti-β-actin

-

-

HRP-conjugated secondary antibodies (anti-rabbit IgG and anti-mouse IgG)

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Lysis:

-

Wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA lysis buffer to each well and scrape the cells.

-

Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 1/4 volume of 4x Laemmli sample buffer to each lysate.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-MLKL (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing (Optional but Recommended):

-

To detect total MLKL and the loading control on the same membrane, the membrane can be stripped of the primary and secondary antibodies.

-

After stripping, re-block the membrane and probe with the primary antibody for total MLKL, followed by the appropriate secondary antibody and detection.

-

Repeat the stripping and re-probing process for the loading control (e.g., β-actin).

-

-

Data Analysis:

-

Quantify the band intensities for p-MLKL, total MLKL, and the loading control using image analysis software.

-

Normalize the p-MLKL signal to the total MLKL signal, and then normalize this ratio to the loading control to determine the relative levels of MLKL phosphorylation across different treatment conditions.

-

By following these protocols, researchers can effectively demonstrate and quantify the inhibitory effect of RIPA-56 on MLKL phosphorylation, providing crucial data for the evaluation of this compound as a potential therapeutic agent for diseases driven by necroptosis.

References

- 1. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MLKL polymerization-induced lysosomal membrane permeabilization promotes necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for RIPA-56 in HT-29 Cell Necroptosis Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Necroptosis is a form of regulated necrotic cell death that is implicated in various physiological and pathological processes, including inflammation, infectious diseases, and cancer. Unlike apoptosis, necroptosis is caspase-independent and is critically mediated by the kinase activities of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL).[1][2][3] The formation of a signaling complex known as the necrosome, comprising activated RIPK1 and RIPK3, leads to the phosphorylation and oligomerization of MLKL.[2][4] Oligomerized MLKL then translocates to the plasma membrane, causing membrane disruption and subsequent cell lysis.[2][4]

HT-29, a human colorectal adenocarcinoma cell line, is a well-established model for studying necroptosis as it expresses the necessary molecular machinery, including RIPK1 and RIPK3.[5][6] RIPA-56 is a potent and selective small molecule inhibitor of RIPK1 kinase activity.[1][2] It serves as a crucial tool to investigate the role of RIPK1-dependent necroptosis. This document provides detailed protocols for inducing necroptosis in HT-29 cells and for utilizing RIPA-56 to demonstrate its inhibitory effects.

Data Presentation

Table 1: In Vitro Potency of RIPA-56

| Cell Line | Agonist/Stimulus | Parameter | Value | Reference |

| HT-29 | TNF-α, SMAC mimetic, z-VAD-fmk | EC50 | 28 nM | [7] |

| L929 | TNF-α | EC50 | 27 nM | [7] |

Signaling Pathways and Experimental Workflow

RIPA-56 Inhibition of TNF-α Induced Necroptosis

The following diagram illustrates the signaling cascade initiated by Tumor Necrosis Factor-alpha (TNF-α) that leads to necroptosis and the point of intervention for RIPA-56. Under conditions where apoptosis is inhibited (e.g., by a pan-caspase inhibitor like z-VAD-fmk), TNF-α binding to its receptor (TNFR1) triggers the formation of Complex IIb, the necrosome. RIPA-56 directly targets and inhibits the kinase activity of RIPK1, thereby preventing the downstream phosphorylation of RIPK3 and MLKL and blocking necroptotic cell death.

Caption: RIPA-56 inhibits the necroptosis signaling pathway.

Experimental Workflow for Assessing RIPA-56 Activity

This workflow outlines the key steps for inducing necroptosis in HT-29 cells and evaluating the inhibitory effect of RIPA-56.

Caption: Workflow for evaluating RIPA-56 inhibition of necroptosis.

Experimental Protocols

HT-29 Cell Culture

HT-29 cells are adherent human colon adenocarcinoma cells. Standard aseptic cell culture techniques should be followed.

-

Growth Medium: McCoy's 5A Medium Modified supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8]

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[8][9]

-

Subculturing:

-

When cells reach 70-80% confluency, aspirate the medium.[10]

-

Wash the cell monolayer with 1X Phosphate Buffered Saline (PBS).[10]

-

Add Trypsin-EDTA solution and incubate for 2-5 minutes at 37°C until cells detach.[8]

-

Neutralize trypsin with complete growth medium and centrifuge the cell suspension at 300 x g for 3-5 minutes.[8]

-

Resuspend the cell pellet in fresh growth medium and seed into new culture flasks at a subcultivation ratio of 1:2 to 1:4.[8]

-

Change the medium every 2-3 days.[8]

-

Induction of Necroptosis in HT-29 Cells

This protocol describes the induction of necroptosis using a combination of TNF-α, a SMAC mimetic (e.g., BV6 or Birinapant), and a pan-caspase inhibitor (z-VAD-fmk). The SMAC mimetic is used to antagonize cIAP proteins, which can suppress necroptosis, while the caspase inhibitor prevents apoptosis and shunts the signaling towards necroptosis.[5][11]

-

Materials:

-

HT-29 cells

-

96-well clear-bottom, black-walled plates suitable for fluorescence/luminescence assays

-

Human TNF-α (Final concentration: 20-100 ng/mL)

-

SMAC mimetic (e.g., BV6, final concentration: 0.5-2 µM)[11]

-

z-VAD-fmk (Final concentration: 20 µM)[11]

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

-

Procedure:

-

Seed HT-29 cells into a 96-well plate at a density of 10,000 cells/well in 100 µL of growth medium.

-

Incubate for 24 hours to allow for cell attachment.

-

Prepare the necroptosis induction cocktail by diluting TNF-α, SMAC mimetic, and z-VAD-fmk in growth medium to the desired final concentrations.

-

Aspirate the medium from the wells and add 100 µL of the necroptosis induction cocktail. Include control wells with medium only (untreated) and vehicle controls.

-

Incubate the plate for 12-24 hours at 37°C with 5% CO2.[12]

-

Assess cell viability according to the manufacturer's instructions for the chosen assay.

-

RIPA-56 Inhibition of Necroptosis Protocol

This protocol details the use of RIPA-56 to inhibit TNF-α-induced necroptosis.

-

Materials:

-

All materials from Protocol 2.

-

RIPA-56 (stock solution in DMSO)

-

-

Procedure:

-

Seed HT-29 cells as described in Protocol 2, step 1 and 2.

-

Prepare serial dilutions of RIPA-56 in growth medium. It is important to maintain a consistent final concentration of the DMSO vehicle across all wells.

-

Pre-treat the cells by adding the RIPA-56 dilutions to the appropriate wells. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle-only control.

-

Incubate for 1-2 hours at 37°C.

-

Add the necroptosis induction cocktail (TNF-α + SMAC mimetic + z-VAD-fmk) to the wells containing RIPA-56 or vehicle.

-

Incubate the plate for 12-24 hours at 37°C with 5% CO2.[12]

-

Measure cell viability. The results should demonstrate a dose-dependent rescue of cell viability by RIPA-56.

-

Western Blot Analysis of Necroptosis Markers

To confirm the mechanism of RIPA-56 action, the phosphorylation status of key necroptotic proteins can be assessed by Western blot.

-

Procedure:

-

Culture and treat HT-29 cells in 6-well plates following the conditions described in Protocol 3. A shorter incubation time (e.g., 4-6 hours) is often sufficient to observe protein phosphorylation.[12]

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-RIPK1 (Ser166), phospho-MLKL (Ser358), total RIPK1, total RIPK3, total MLKL, and a loading control (e.g., GAPDH or β-actin).[13]

-

Incubate with appropriate secondary antibodies and visualize the protein bands.

-

Expected Outcome: Treatment with the necroptosis induction cocktail should increase p-RIPK1 and p-MLKL levels. Pre-treatment with RIPA-56 should reduce or abolish the phosphorylation of these proteins.[6]

-

References

- 1. Molecular Insights into the Mechanism of Necroptosis: The Necrosome as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Necroptosis: A Pathogenic Negotiator in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JCI Insight - Necroptosis: a crucial pathogenic mediator of human disease [insight.jci.org]

- 4. researchgate.net [researchgate.net]

- 5. Differential roles of RIPK1 and RIPK3 in TNF-induced necroptosis and chemotherapeutic agent-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Necroptosis induced by ruthenium (II) complexes as mitochondrial disruptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. elabscience.com [elabscience.com]

- 9. HT29 Cell Line - Creative Biogene [creative-biogene.com]

- 10. encodeproject.org [encodeproject.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols: In Vivo Efficacy of RIPA-56 in Neuroinflammation Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases, including multiple sclerosis (MS), Alzheimer's disease, and Parkinson's disease. Receptor-interacting protein kinase 1 (RIPK1) has emerged as a key mediator of inflammatory signaling and cell death pathways in the central nervous system (CNS). RIPA-56 is a potent, selective, and metabolically stable inhibitor of RIPK1 kinase, demonstrating significant therapeutic potential in preclinical models of neuroinflammation.[1][2] These application notes provide a comprehensive overview of the in vivo efficacy of RIPA-56, detailed experimental protocols for its use in the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis, and visualizations of its mechanism of action.

Mechanism of Action

RIPA-56 exerts its anti-inflammatory effects by specifically inhibiting the kinase activity of RIPK1.[1] RIPK1 is a crucial signaling node that, depending on the cellular context, can trigger pro-survival pathways via NF-κB activation or pro-death pathways through apoptosis or necroptosis. In neuroinflammatory conditions, the kinase activity of RIPK1 is often upregulated, leading to inflammatory cytokine production and cell death. By inhibiting RIPK1 kinase, RIPA-56 blocks these downstream inflammatory cascades.

Signaling Pathway of RIPA-56 in Neuroinflammation

Caption: RIPA-56 inhibits RIPK1 kinase activity, blocking downstream inflammatory pathways.

In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)

RIPA-56 has demonstrated significant efficacy in the EAE mouse model, a widely used preclinical model of multiple sclerosis. Treatment with RIPA-56 has been shown to halt disease progression by preventing the elevation of monocytes, a key step downstream of T-cell activation and prior to the breakdown of the blood-brain barrier.[1]

Quantitative Data Summary

| Parameter | Vehicle Control | RIPA-56 (3 mg/kg, i.p.) | p-value | Reference |

| Mean Clinical Score (Day 20) | 3.5 ± 0.5 | 1.0 ± 0.5 | <0.01 | [1] |

| Monocyte Count (cells/µL) in Blood | 800 ± 150 | 300 ± 50 | <0.01 | [1] |

| Spinal Cord Demyelination (% area) | 25 ± 5 | 5 ± 2 | <0.01 | [1] |

| Infiltrating CD45+ Cells in CNS (cells/mm²) | 150 ± 30 | 40 ± 10 | <0.01 | [1] |

| Cytokine | Vehicle Control (pg/mL) | RIPA-56 (3 mg/kg, i.p.) (pg/mL) | p-value | Reference |

| TNF-α in Spinal Cord | 120 ± 20 | 30 ± 8 | <0.01 | [1] |

| IL-6 in Spinal Cord | 95 ± 15 | 25 ± 5 | <0.01 | [1] |

| IL-1β in Spinal Cord | 80 ± 12 | 20 ± 4 | <0.01 | [1] |

Experimental Protocols